molecular formula C16H13N3O2S2 B2496568 (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide CAS No. 868153-92-8

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No. B2496568
CAS RN: 868153-92-8
M. Wt: 343.42
InChI Key: LAQGWCLDFJGOTN-CMDGGOBGSA-N
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Description

The compound belongs to a class of organic molecules known for their heterocyclic components, including thiadiazole and furan rings. These structures are of particular interest in medicinal chemistry and materials science due to their unique physical, chemical, and biological properties. Studies on similar compounds have focused on their synthesis, molecular structure analysis, chemical reactivity, and potential applications in various fields, excluding direct drug usage and side effects to comply with the user's request.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available precursors. For example, Patel et al. (2015) describe the synthesis of heterocyclic compounds with a thiadiazole ring, which involves reactions between amino-triazole derivatives and carboxylic acid derivatives under specific conditions (Patel, H. S., Patel, G. K., & Shah, P., 2015). These methods often require careful control of reaction conditions, such as temperature, solvent, and catalyst presence, to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole and furan units is characterized using spectroscopic techniques, including NMR, IR, and mass spectrometry. Aleksandrov et al. (2017) detailed the structure elucidation of a benzothiazole derivative through spectral studies, demonstrating the utility of these techniques in confirming the presence of specific functional groups and the overall molecular architecture (Aleksandrov, А., & El’chaninov, М. М., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological evaluation of various thiadiazole derivatives, which share a structural similarity with the compound of interest. For example, Patel et al. (2015) synthesized a series of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their antibacterial and antifungal activities. Such studies indicate the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Heterocyclic Compound Synthesis

Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into a thioamide, followed by oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This work highlights the versatility of furan and thiadiazole derivatives in synthesizing novel heterocyclic compounds, which could be of interest in materials science, pharmaceuticals, and organic electronics (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antifungal Action

Sych et al. (2019) expanded the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing various 1,3,4-thiadiazol-2-yl-arylsulfonamides and assessing their antimicrobial and antifungal properties. Their findings suggest that compounds with 1,3,4-thiadiazole structures could be promising for further exploration as antimicrobial agents (Sych et al., 2019).

Chemical Reactivity and Synthetic Applications

Martin and Tittelbach (1985) investigated the chemical reactivity of benzimidazo[1,2-d][1,2,4]thiadiazoles, including exchange, elimination, and ring-opening reactions. This type of research provides foundational knowledge on the reactivity of thiadiazole compounds, which could be applicable to the synthesis and modification of the compound of interest (Martin & Tittelbach, 1985).

properties

IUPAC Name

(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGWCLDFJGOTN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

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